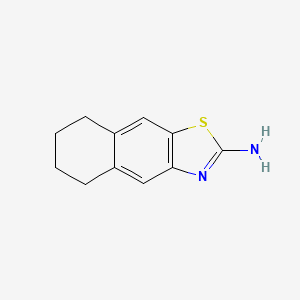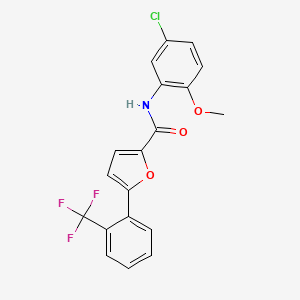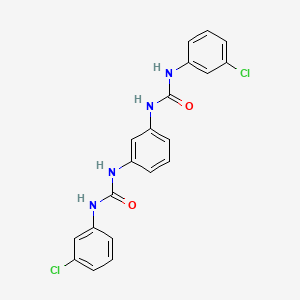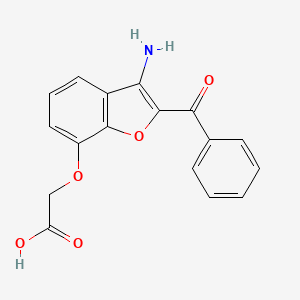![molecular formula C53H56N6O2S6 B11942299 Thiazolidinone]](/img/structure/B11942299.png)
Thiazolidinone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidinone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and a carbonyl group. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The thiazolidinone scaffold is considered a “magic molecule” in medicinal chemistry because of its wide range of pharmacological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiazolidinone derivatives can be synthesized through various methods. One common approach involves the reaction of thiourea with α-halo acids or their derivatives under reflux conditions . Another method includes the cyclocondensation of azomethines with mercaptoacetic acid in the presence of a catalyst .
Industrial Production Methods: Industrial production of thiazolidinone derivatives often employs solvent-free conditions and heterogeneous catalysts to enhance yield and reduce environmental impact . For instance, the use of silica chloride as a catalyst in the synthesis of 4-thiazolidinone derivatives has been reported to be efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Thiazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted thiazolidinone derivatives, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
Thiazolidinone is often compared with other heterocyclic compounds due to its unique properties :
Thiazole: Similar to thiazolidinone but lacks the carbonyl group.
Uniqueness: Thiazolidinone’s unique combination of sulfur, nitrogen, and a carbonyl group in a five-membered ring imparts distinct chemical reactivity and biological activity, making it a versatile scaffold in drug design .
Comparaison Avec Des Composés Similaires
- Thiazole
- Oxazole
- Imidazole
- Thiazolidinedione
Propriétés
Formule moléculaire |
C53H56N6O2S6 |
|---|---|
Poids moléculaire |
1001.5 g/mol |
Nom IUPAC |
(5Z)-3-ethyl-5-[[4-[7-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C53H56N6O2S6/c1-5-9-11-13-15-17-27-53(28-18-16-14-12-10-6-2)41-29-33(37-23-21-35(45-47(37)56-66-54-45)31-43-49(60)58(7-3)51(62)64-43)19-25-39(41)40-26-20-34(30-42(40)53)38-24-22-36(46-48(38)57-67-55-46)32-44-50(61)59(8-4)52(63)65-44/h19-26,29-32H,5-18,27-28H2,1-4H3/b43-31-,44-32- |
Clé InChI |
OLBOENQKGKQCJD-XOTMQJHLSA-N |
SMILES isomérique |
CCCCCCCCC1(C2=C(C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C/6\SC(=S)N(C6=O)CC)C=CC(=C2)C7=CC=C(C8=NSN=C78)/C=C/9\SC(=S)N(C9=O)CC)CCCCCCCC |
SMILES canonique |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C4=NSN=C34)C=C5C(=O)N(C(=S)S5)CC)C6=C1C=C(C=C6)C7=CC=C(C8=NSN=C78)C=C9C(=O)N(C(=S)S9)CC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)






![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)

